1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Description
Historical Development of Benzodiazepine Chemistry
The historical development of benzodiazepine chemistry represents one of the most significant breakthroughs in twentieth-century pharmaceutical science and heterocyclic chemistry. The foundation of modern benzodiazepine research was established in the mid-1950s when Leo Sternbach, a chemist at the Swiss pharmaceutical company Hoffmann-La Roche, synthesized the first benzodiazepine compound. This discovery occurred through a remarkable combination of systematic research and serendipitous observation, fundamentally altering the landscape of medicinal chemistry and heterocyclic compound development.
The discovery of chlordiazepoxide, initially called methaminodiazepoxide, marked the beginning of the benzodiazepine era in 1955. Sternbach had been investigating derivatives of quinazoline-3-oxides, originally developed as a class of dyes, when he accidentally discovered that one particular compound exhibited significant biological activity. The compound that would become known as chlordiazepoxide was initially set aside on a laboratory shelf for approximately two years before being subjected to biological testing. When finally evaluated, it demonstrated potent central nervous system activity, leading to its patent in 1958 and subsequent clinical introduction in 1960 under the brand name Librium.
The commercial success of Librium paved the way for extensive research into benzodiazepine chemistry, leading to the development of numerous derivatives with varying pharmacological profiles. Following chlordiazepoxide, diazepam was introduced in 1963 under the brand name Valium, which became one of the most widely prescribed pharmaceuticals worldwide by the 1970s. This success stimulated intensive research efforts focused on understanding the structure-activity relationships within the benzodiazepine family and led to the synthesis of numerous derivatives, including both 1,4-benzodiazepines and 1,5-benzodiazepines.
The distinction between different types of benzodiazepines became increasingly important as researchers recognized that the position of nitrogen atoms within the seven-membered ring significantly influenced biological activity and chemical properties. The nomenclature system developed for benzodiazepines assigns priority to the nitrogen atom closest to the benzene ring, resulting in the classification of compounds as 1,2-benzodiazepines, 1,3-benzodiazepines, 1,4-benzodiazepines, 1,5-benzodiazepines, 2,3-benzodiazepines, and 2,4-benzodiazepines. Among these various structural types, 1,4-benzodiazepines and 1,5-benzodiazepines have emerged as the most extensively studied and clinically relevant classes.
Structural Classification of 1,5-Benzodiazepines
The structural classification of 1,5-benzodiazepines is based on the fundamental seven-membered heterocyclic framework containing two nitrogen atoms positioned at the 1 and 5 positions of the diazepine ring system. This specific arrangement of nitrogen atoms distinguishes 1,5-benzodiazepines from other benzodiazepine isomers and confers unique chemical and physical properties that influence both synthetic accessibility and biological activity. The basic structural framework consists of a benzene ring fused to a seven-membered diazepine ring, creating a bicyclic system that serves as the foundation for numerous derivatives with diverse substitution patterns.
The molecular architecture of 1,5-benzodiazepines allows for extensive structural modification through substitution at various positions on both the benzene ring and the diazepine ring. Common substitution patterns include alkyl groups, aryl groups, halogen atoms, and various functional groups that can significantly alter the physicochemical properties of the resulting compounds. The flexibility of the seven-membered ring system provides conformational freedom that influences molecular interactions and contributes to the versatility of 1,5-benzodiazepines as synthetic intermediates and biologically active compounds.
The synthetic accessibility of 1,5-benzodiazepines has been extensively studied, with numerous methodologies developed for their preparation. The most common synthetic approach involves the condensation of ortho-phenylenediamine with various ketones or aldehydes under acidic or basic conditions. These reactions typically proceed through cyclization mechanisms that form the seven-membered ring system while introducing substituents at specific positions. The reaction conditions can be optimized to achieve high yields and selectivity, making 1,5-benzodiazepines attractive targets for synthetic chemists.
Table 1: Structural Characteristics of 1,5-Benzodiazepine Framework
| Structural Feature | Description | Impact on Properties |
|---|---|---|
| Ring System | Benzene fused to seven-membered diazepine | Provides conformational flexibility |
| Nitrogen Positions | N1 and N5 in diazepine ring | Defines hydrogen bonding patterns |
| Substitution Sites | Multiple positions available for modification | Allows fine-tuning of properties |
| Molecular Weight Range | Typically 200-400 Da for simple derivatives | Suitable for drug-like properties |
Significance of 1-Benzyl-3-Methyl-2,3,4,5-Tetrahydro-1H-1,5-Benzodiazepine in Heterocyclic Chemistry
The compound this compound represents a particularly important example within the broader context of 1,5-benzodiazepine chemistry due to its unique structural features and potential applications in synthetic and medicinal chemistry. With the molecular formula C₁₇H₂₀N₂ and molecular weight of 252.36, this compound exemplifies the structural diversity achievable through selective substitution of the 1,5-benzodiazepine scaffold. The presence of both benzyl and methyl substituents provides valuable insights into structure-activity relationships and demonstrates the synthetic versatility of the parent heterocyclic system.
The structural significance of this compound lies in its specific substitution pattern, which includes a benzyl group at the N1 position and a methyl group at the C3 position of the tetrahydro-1,5-benzodiazepine framework. This substitution pattern is representative of a broader class of N-benzyl benzodiazepines that have been investigated for various biological activities. The benzyl substituent at N1 significantly influences the lipophilicity and membrane permeability of the compound, while the methyl group at C3 affects the conformational preferences and stability of the seven-membered ring system.
From a synthetic chemistry perspective, this compound serves as an important model compound for understanding the reactivity and synthetic transformations of 1,5-benzodiazepines. The compound can be synthesized through various methodologies, including condensation reactions between appropriately substituted ortho-phenylenediamines and carbonyl compounds, followed by reduction and cyclization steps. The specific synthetic routes employed for this compound provide valuable information about reaction mechanisms, regioselectivity, and optimal reaction conditions for related 1,5-benzodiazepine derivatives.
The chemical reactivity of this compound demonstrates the versatility of the 1,5-benzodiazepine scaffold for further synthetic elaboration. The compound can undergo oxidation reactions to yield corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride. Additionally, the benzyl and methyl groups can be subjected to substitution reactions under appropriate conditions, allowing for the preparation of diverse derivatives with modified properties.
The conformational characteristics of this compound are particularly noteworthy because they illustrate the influence of substitution patterns on molecular geometry and dynamics. The seven-membered diazepine ring exhibits conformational flexibility, with the specific conformation adopted by individual molecules influenced by the steric and electronic effects of the benzyl and methyl substituents. This conformational behavior has implications for molecular recognition processes and potential biological activities.
Table 2: Detailed Structural Analysis of this compound
| Property | Value | Significance |
|---|---|---|
| IUPAC Name | 5-benzyl-3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | Standard nomenclature |
| Molecular Formula | C₁₇H₂₀N₂ | Elemental composition |
| Molecular Weight | 252.36 g/mol | Molecular size |
| CAS Number | 1354954-44-1 | Chemical registry identifier |
| InChI Key | OYAURBRKUKRSEP-UHFFFAOYSA-N | Structural identifier |
| Physical State | Oil | Physical appearance |
The significance of this compound extends beyond its individual properties to encompass its role as a representative example of the broader 1,5-benzodiazepine family. The compound serves as a valuable reference standard for analytical chemistry applications and provides important structural information for computational studies aimed at understanding structure-activity relationships within the benzodiazepine family. Its well-defined structure and known properties make it an excellent model system for investigating the chemical behavior of related compounds and for developing new synthetic methodologies applicable to the broader class of 1,5-benzodiazepines.
Research involving this compound has contributed to the understanding of how specific substitution patterns influence the biological activity and pharmacological properties of benzodiazepine derivatives. Studies have shown that modifications to the benzyl and methyl groups can significantly alter receptor binding affinity and functional activity, highlighting the importance of structure-activity relationship studies in drug development programs. This compound therefore serves as an important tool for medicinal chemists seeking to optimize the properties of benzodiazepine-based therapeutics.
Properties
IUPAC Name |
5-benzyl-3-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-14-11-18-16-9-5-6-10-17(16)19(12-14)13-15-7-3-2-4-8-15/h2-10,14,18H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAURBRKUKRSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reactants and Intermediates
- Starting Material: Substituted acetylaminobenzophenone derivatives (Formula III in patent), where substituents can vary widely (e.g., hydrogen, alkyl, alkoxy, halogen, nitro, cyano, acyl groups).
- Intermediate: Benzophenone compound (Formula II), formed in situ or isolated.
- Amine Derivative: Primary amine derivatives (Formula IV), which can also act as acid binding agents in the reaction.
Reaction Parameters
- Temperature: The reaction is preferably conducted at elevated temperatures, typically at or above 50 °C, often at the reflux temperature of the chosen solvent to accelerate the reaction.
- Time: Reaction times vary widely, from several minutes up to 60 hours, depending on starting materials, solvent, and temperature.
- Isolation: The benzodiazepine product can be isolated by conventional methods such as solvent removal, extraction, washing, drying, and purification via recrystallization or chromatography.
Stepwise Preparation
The process can be carried out either as a one-pot reaction or stepwise:
- One-pot: The intermediate benzophenone compound is formed and converted in situ to the benzodiazepine without isolation.
- Stepwise: The intermediate is isolated by fractional crystallization or chromatography and then converted to the final product.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Formation of intermediate (II) | React substituted acetylaminobenzophenone derivative with amine derivative | In inert organic solvent, presence of acid binding agent, elevated temperature |
| 2. Cyclization to benzodiazepine (I) | Intermediate converted to benzodiazepine compound | Same conditions, reaction time varies (minutes to hours) |
| 3. Isolation and Purification | Remove solvent, extract, wash, dry, recrystallize or chromatograph | Conventional organic chemistry techniques |
Research Findings and Considerations
- The reaction solvent and acid binding agent choice significantly affect yield and purity.
- The amine derivative's dual role as reagent and acid scavenger simplifies the process.
- Elevated temperatures favor the cyclization step but must be balanced to avoid decomposition.
- The intermediate can be isolated to optimize purity or reaction conditions.
- The benzodiazepine compounds prepared by this method exhibit high psycholeptic activity with low toxicity, making the synthetic route valuable for pharmaceutical applications.
Chemical Reactions Analysis
Oxidation and Functionalization
The tetrahydro ring undergoes oxidation to form aromatic or ketone derivatives:
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Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,2-benzoquinone) converts the tetrahydro ring into a dihydro or fully aromatic system, enhancing electrophilic reactivity .
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Hydrolysis under acidic or basic conditions cleaves the benzodiazepine ring, yielding amino-benzene derivatives. For instance, treatment with hydrochloric acid generates iminium intermediates, which rearrange to form benzimidazoles .
Cyclization and Ring Expansion
The compound participates in cycloadditions to form fused heterocycles:
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Reaction with hydrazonoyl chlorides produces triazolo[4,3-a] benzodiazepines via thermal cyclization in high-boiling solvents like 1-butanol .
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Acylation-cyclization with 2-sulfinylaminobenzoyl chloride forms quinazolino[3,2-a] benzodiazepines, confirmed by DFT studies showing a three-step mechanism with a rate-limiting activation barrier of 38.18 kcal/mol .
Substitution and Derivatization
The methyl group at position 3 undergoes functionalization:
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Halogenation with reagents like methyl iodide introduces substituents at the methyl position, forming derivatives such as 3-chloromethyl analogs .
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Cross-coupling reactions (e.g., Suzuki-Miyaura) enable aryl group introduction at the 4-position, enhancing pharmacological potential .
Table 1: Key Reactions and Conditions
Biological Relevance
Derivatives of this compound exhibit antiviral , psychotropic , and anticancer activities . For instance:
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4-Methyl-benzo[f] triazepin-2-ol , a derivative, shows CNS-depressant effects .
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Triazolo-fused analogs demonstrate antimicrobial activity against E. coli and Bacillus subtilis .
Mechanistic Insights
Scientific Research Applications
Anxiolytic and Sedative Effects
Benzodiazepines are well-known for their anxiolytic (anxiety-reducing) and sedative properties. Research indicates that compounds like 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can potentially act on the GABA_A receptor system to produce calming effects. This makes them candidates for the development of new anxiolytic medications that may have fewer side effects compared to traditional benzodiazepines .
Neuroprotective Properties
Studies have suggested that benzodiazepine derivatives exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems could help in conditions such as neurodegenerative diseases or traumatic brain injuries by reducing excitotoxicity and promoting neuronal survival .
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable scaffold in SAR studies aimed at developing more potent and selective drugs. By modifying the benzodiazepine structure, researchers can evaluate how changes affect biological activity and pharmacokinetics. This approach is vital for optimizing drug candidates before clinical trials .
Synthesis of Novel Derivatives
The synthesis of this compound has been explored as a method to create novel derivatives with enhanced efficacy. Such derivatives may offer improved therapeutic profiles for treating anxiety disorders or other CNS-related conditions .
Case Study 1: Anxiolytic Activity Assessment
In a controlled study assessing the anxiolytic effects of various benzodiazepine derivatives including this compound, researchers found that this compound exhibited significant activity in reducing anxiety-like behavior in animal models. The study emphasized the importance of further exploration into its mechanism of action and potential clinical applications .
Case Study 2: Neuroprotection in Neurodegenerative Models
A recent investigation into the neuroprotective properties of this compound demonstrated its efficacy in reducing neuronal death in models of Alzheimer's disease. The results indicated that it could mitigate oxidative stress and inflammation within neural tissues .
Mechanism of Action
The mechanism by which 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exerts its effects involves binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the effect of GABA, leading to increased inhibitory neurotransmission and resulting in sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of neuronal excitability.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 1,5-Benzodiazepines
Key Observations :
- Substituent Position : The benzyl group at N1 enhances steric bulk, reducing reactivity at the amine site compared to smaller substituents like methyl or acetyl .
- Regioselectivity : Acylation reactions favor N1 over exocyclic amines due to hydrogen bonding and steric shielding by substituents like methoxy groups .
Pharmacological Profiles
- 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine derivatives (e.g., from ) show activity as cholecystokinin antagonists, useful in treating anxiety and gastrointestinal disorders.
- 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS: 32900-36-0) has been explored for diabetes management due to its modulation of insulin signaling pathways .
Crystallographic and Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, and how can purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed, involving cyclization and reductive amination strategies. For example:
- Step 1 : Cyclization of precursor amines using catalysts like Pd/C under hydrogenation conditions .
- Step 2 : N-Benzylation via nucleophilic substitution with benzyl halides in anhydrous solvents (e.g., DMF or THF).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substitution patterns and stereochemistry. Aromatic protons appear at δ 6.8–7.5 ppm, while methyl groups resonate near δ 1.2–2.0 ppm .
- IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-O (if present) aid functional group identification.
Q. How does solubility influence experimental design in biological assays?
- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alcohols. Pre-dissolve in DMSO (<1% v/v) for in vitro studies to avoid precipitation .
- Stability : Assess thermal stability via DSC and hydrolytic stability under acidic/basic conditions (pH 1–13) to determine storage conditions .
Advanced Research Questions
Q. How can conformational analysis explain the compound’s receptor-binding affinity?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculates energy-minimized conformers. Compare with X-ray data to identify dominant puckering modes (e.g., boat vs. chair) .
- Experimental Validation : Overlay crystallographic data (bond angles, torsion angles) with docking results (AutoDock Vina) to map interactions with target receptors (e.g., GABAₐ or serotonin receptors) .
- Key Insight : Substituents like the benzyl group influence steric hindrance, altering binding pocket accessibility .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Solution : Standardize assays using recombinant enzymes and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent, temperature) contributing to data variability .
Q. How can impurity profiling enhance reproducibility in synthetic batches?
- Analytical Workflow :
- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect trace impurities (e.g., de-methylated byproducts) .
- Quantitation : Calibrate against certified reference standards and report impurities per ICH guidelines (≤0.15% for unknown impurities) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
